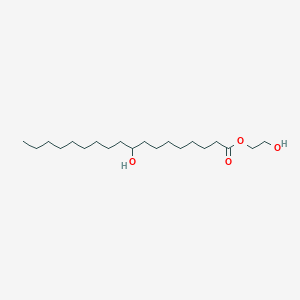

Ethylene glycol hydroxy stearate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エチレングリコールヒドロキシステアレートは、分子式C20H40O4の有機化合物です。これは、エチレングリコールとステアリン酸から形成されたエステルです。 この化合物は、特に界面活性剤特性により、パーソナルケア製品や化粧品の製造など、さまざまな産業用途で広く使用されています .

準備方法

合成経路と反応条件

エチレングリコールヒドロキシステアレートは、通常、エチレングリコールとステアリン酸のエステル化によって合成されます。この反応は、均一系触媒または不均一系触媒のいずれかによって触媒することができます。 従来の方法では、硫酸などの強酸性均一系触媒を使用し、高温で実施します . この方法は、触媒の腐食性と中和の必要性から、環境に優しい方法ではありません。

工業的製造方法

工業的な設定では、エチレングリコールヒドロキシステアレートの合成は、マイクロ波照射下で不均一系触媒を使用して最適化できます。この方法は、反応時間を大幅に短縮し、転化率を高めます。 たとえば、マイクロ波照射下で固体酸触媒を使用すると、わずか10分で97%の転化率を達成できます .

化学反応の分析

反応の種類

エチレングリコールヒドロキシステアレートは、主にエステル化反応を起こします。 また、酸性または塩基性条件下で加水分解反応にも参加し、エチレングリコールとステアリン酸を生成します .

一般的な試薬と条件

エステル化: 硫酸を触媒とするステアリン酸とエチレングリコール。

加水分解: エステル結合を切断する酸性または塩基性条件。

生成される主な製品

エステル化: エチレングリコールヒドロキシステアレート。

加水分解: エチレングリコールとステアリン酸。

科学研究への応用

エチレングリコールヒドロキシステアレートは、科学研究と産業において幅広い用途があります。

化粧品とパーソナルケア: シャンプー、コンディショナー、ローションなどの製品の界面活性剤、不透明化剤、真珠光沢剤として使用されます.

医薬品: 乳化特性により、さまざまな外用薬の製剤に使用されます.

繊維産業: 繊維加工における柔軟剤として機能します.

相変化材料: 相変化特性により、暖房、換気、空調システムで使用されます.

科学的研究の応用

Ethylene glycol hydroxy stearate has a wide range of applications in scientific research and industry:

Cosmetics and Personal Care: Used as a surfactant, opacifier, and pearlizer in products like shampoos, conditioners, and lotions.

Pharmaceuticals: Utilized in the formulation of various topical medications due to its emulsifying properties.

Textile Industry: Acts as a softener in textile processing.

Phase-Change Materials: Employed in heating, ventilation, and air conditioning systems due to its phase-changing properties.

作用機序

エチレングリコールヒドロキシステアレートは、主に界面活性剤特性を通じて効果を発揮します。これは、さまざまな物質間の表面張力を低減し、乳化の混合と安定性を向上させます。 この特性は、特に化粧品や医薬品において、有効成分を均一に分散させるのに役立ちます .

類似化合物の比較

類似化合物

エチレングリコールモノステアレート: エチレングリコールとステアリン酸のエステルで、パーソナルケア製品で同様に使用されます.

エチレングリコールジステアレート: エチレングリコールとステアリン酸の別のエステルで、化粧品や相変化材料に使用されます.

独自性

エチレングリコールヒドロキシステアレートは、親水性と疎水性のバランスを提供する独自の分子構造により、ユニークです。 このバランスにより、さまざまな用途で界面活性剤および乳化剤として特に効果的です .

類似化合物との比較

Similar Compounds

Ethylene glycol monostearate: An ester of ethylene glycol and stearic acid, used similarly in personal care products.

Ethylene glycol distearate: Another ester of ethylene glycol and stearic acid, used in cosmetics and as a phase-change material.

Uniqueness

Ethylene glycol hydroxy stearate is unique due to its specific molecular structure, which provides a balance between hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant and emulsifier in various applications .

特性

分子式 |

C20H40O4 |

|---|---|

分子量 |

344.5 g/mol |

IUPAC名 |

2-hydroxyethyl 9-hydroxyoctadecanoate |

InChI |

InChI=1S/C20H40O4/c1-2-3-4-5-6-8-11-14-19(22)15-12-9-7-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3 |

InChIキー |

VPXCRGSFNXYSBO-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC(CCCCCCCC(=O)OCCO)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B12051126.png)

![Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12051164.png)

![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051169.png)

![3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride](/img/structure/B12051171.png)

![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B12051175.png)

![6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051180.png)

![N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B12051186.png)

![6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid](/img/structure/B12051194.png)